Furan-3-amine

Vue d'ensemble

Description

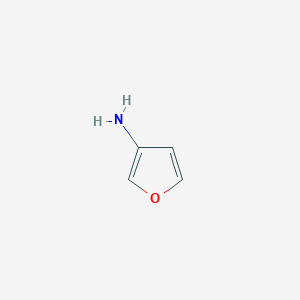

Furan-3-amine is an organic compound belonging to the class of heterocyclic amines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, with an amino group (-NH2) attached to the third carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Furan-3-amine can be synthesized through several methods. One common approach involves the reaction of furan with ammonia in the presence of a catalyst. Another method includes the reduction of nitrofurans, where the nitro group is reduced to an amino group. Additionally, the reaction of furan-3-carboxylic acid with ammonia under high temperature and pressure can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation of nitrofurans. This process is efficient and scalable, making it suitable for large-scale production. The reaction conditions often include the use of a metal catalyst such as palladium or platinum, and the process is carried out under high pressure and temperature to ensure complete reduction of the nitro group to an amino group .

Analyse Des Réactions Chimiques

Types of Reactions

Furan-3-amine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form furan-3-carboxylic acid.

Reduction: The compound can be reduced to form furan-3-methanol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

Oxidation: Furan-3-carboxylic acid.

Reduction: Furan-3-methanol.

Substitution: Halogenated or nitrated furan derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Furan-3-amine as a Building Block

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis. The compound can undergo reactions such as nucleophilic substitutions and cyclizations to form derivatives with enhanced biological activities.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Product Type |

|---|---|---|

| Nucleophilic Substitution | Reaction with electrophiles to form new compounds | Heterocycles |

| Cyclization | Intramolecular reactions leading to ring formation | Polycyclic compounds |

| Diels-Alder Reaction | Participation in cycloaddition reactions | Adducts with enhanced properties |

Biological Applications

Antimicrobial and Anticancer Properties

Derivatives of this compound have shown significant potential as antimicrobial and anticancer agents. Studies indicate that these derivatives can inhibit the growth of various pathogenic microorganisms and cancer cells. The mechanism often involves the interaction of the amino group with biological macromolecules, influencing their structure and function.

Case Study: Anticancer Activity

In a study conducted by Zheng et al., this compound derivatives were tested against a panel of cancer cell lines. The results indicated that specific derivatives exhibited cytotoxic effects comparable to established chemotherapeutics, suggesting their potential as lead compounds in drug development .

Medicinal Chemistry

Drug Development

This compound is being investigated for its potential use in drug development, particularly for its antimicrobial properties. Its ability to form stable interactions with biological targets makes it an attractive candidate for further exploration in pharmaceutical applications.

Table 2: Potential Drug Candidates Derived from this compound

| Compound Name | Target Disease | Mechanism of Action |

|---|---|---|

| Furan Derivative A | Bacterial Infections | Inhibition of cell wall synthesis |

| Furan Derivative B | Cancer | Induction of apoptosis |

Industrial Applications

Polymers and Resins Production

In industrial settings, this compound is utilized in the production of polymers and resins, contributing to the development of advanced materials. Its chemical properties allow for the creation of materials with desirable mechanical and thermal characteristics.

Mécanisme D'action

The mechanism of action of furan-3-amine in biological systems involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s antimicrobial and anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrole: Another five-membered heterocyclic compound with a nitrogen atom.

Imidazole: A five-membered ring containing two nitrogen atoms.

Thiophene: A sulfur-containing analog of furan.

Uniqueness

Furan-3-amine is unique due to the presence of both an oxygen atom in the ring and an amino group. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. Additionally, the presence of the amino group enhances its potential for forming hydrogen bonds, which is crucial for its biological activity .

Activité Biologique

Furan-3-amine, a derivative of furan, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a furan ring with an amino group at the 3-position. Its molecular formula is , and it possesses unique chemical properties that contribute to its biological activities. The presence of the amino group allows for interactions with various biological targets, including enzymes and receptors.

Antioxidant Activity

This compound has been studied for its antioxidant properties. Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

| Study | Findings |

|---|---|

| Kaken et al. (2009) | Demonstrated that furan fatty acids exhibit significant antioxidant activity in vitro, suggesting potential applications in food preservation and health supplements. |

Anti-inflammatory Effects

Further studies have shown that this compound may possess anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines, which play a pivotal role in inflammatory responses.

| Study | Findings |

|---|---|

| Kaken et al. (2009) | Reported that furan fatty acids exhibit more potent anti-inflammatory activity than eicosapentaenoic acid (EPA), indicating the therapeutic potential of furan derivatives in managing inflammation. |

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

- Free Radical Scavenging : this compound can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Cytokine Modulation : It may influence the expression of various cytokines involved in inflammatory pathways.

- Enzyme Inhibition : Furan derivatives can interact with enzymes, potentially altering their activity and affecting metabolic pathways.

Study on Antioxidant Properties

A study conducted by Kaken et al. investigated the antioxidant capacity of furan derivatives. The results indicated that this compound significantly reduced oxidative stress markers in cell cultures, supporting its use as a dietary supplement for enhancing health.

Clinical Implications

Preliminary clinical trials have suggested that this compound may help alleviate symptoms associated with chronic inflammatory conditions such as arthritis and asthma. Further research is necessary to establish dosage and efficacy.

Propriétés

IUPAC Name |

furan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c5-4-1-2-6-3-4/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGLENOZWVKNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601511 | |

| Record name | Furan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29212-69-9 | |

| Record name | 3-Furanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29212-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.